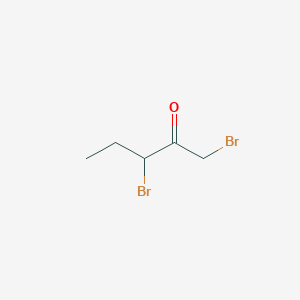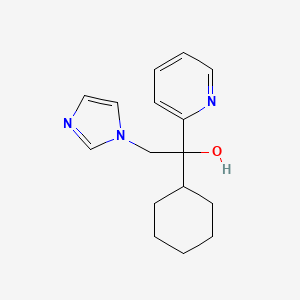![molecular formula C11H13NS2 B13803598 2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B13803598.png)
2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-1,3-thiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-1,3-thiazine is a heterocyclic compound that features a thiazine ring fused with a thiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-1,3-thiazine typically involves the reaction of 3-methylthiophene-2-carbaldehyde with appropriate thiazine precursors under controlled conditions. The reaction is often carried out in the presence of a base such as piperidine in ethanol, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-1,3-thiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene or thiazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-1,3-thiazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Industry: Used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-1,3-thiazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. For instance, it may act as an allosteric modulator of neuronal nicotinic acetylcholine receptors, enhancing channel gating and affecting neurotransmission . The specific pathways involved depend on the biological context and the compound’s structural features.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morantel citrate: A related compound with similar structural features and antiparasitic activity.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.
Uniqueness
2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-1,3-thiazine is unique due to its specific combination of a thiazine ring and a thiophene moiety, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H13NS2 |
|---|---|
Poids moléculaire |
223.4 g/mol |
Nom IUPAC |
2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-1,3-thiazine |
InChI |
InChI=1S/C11H13NS2/c1-9-5-8-13-10(9)3-4-11-12-6-2-7-14-11/h3-5,8H,2,6-7H2,1H3/b4-3+ |
Clé InChI |
OULXSSWYTBIAMH-ONEGZZNKSA-N |
SMILES isomérique |
CC1=C(SC=C1)/C=C/C2=NCCCS2 |
SMILES canonique |
CC1=C(SC=C1)C=CC2=NCCCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1h-Pyrimido[4,5-e][1,4]diazepine](/img/structure/B13803530.png)
![N,N'-Bis[bis[4-(dimethylamino)phenyl]methyl]urea](/img/structure/B13803533.png)


![Phosphonic acid, [4-[bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]-, bis(trimethylsilyl) ester](/img/structure/B13803543.png)
![Cyclodeca[b]furan-2(3H)-one, 3a,4,5,6,7,8,9,11a-octahydro-3,6,10-trimethyl-](/img/structure/B13803550.png)





![tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione](/img/structure/B13803606.png)

